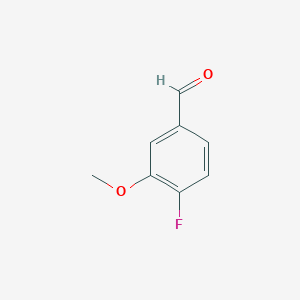

4-Fluoro-3-methoxybenzaldehyde

描述

Contextual Significance in Contemporary Chemical Science

The significance of 4-Fluoro-3-methoxybenzaldehyde in modern chemistry stems from its role as a fundamental building block for constructing more complex molecules. chemimpex.com The presence of the aldehyde functional group allows for a wide range of chemical reactions, while the fluoro and methoxy (B1213986) substituents modulate the electronic properties of the aromatic ring, influencing its reactivity. chemimpex.com The fluorine atom, in particular, is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity.

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. chemimpex.comchemimpex.com Its ability to participate in electrophilic aromatic substitution and other reactions makes it a preferred choice for creating intricate molecular architectures. chemimpex.com Consequently, this compound is frequently utilized in the production of specialty chemicals and advanced materials, where its specific properties contribute to improved performance and efficacy. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 128495-46-5 | chemimpex.comnih.govchemicalbook.com |

| Molecular Formula | C₈H₇FO₂ | chemimpex.comnih.govchemicalbook.com |

| Molecular Weight | 154.14 g/mol | chemimpex.comnih.govchemicalbook.com |

| Appearance | Pale yellow to off-white powder/solid | chemimpex.comhomesunshinepharma.com |

| Melting Point | 56-64 °C | chemimpex.comhomesunshinepharma.comsigmaaldrich.com |

| Boiling Point | 246.3 °C at 760 mmHg | homesunshinepharma.com |

| Density | 1.19 g/cm³ | homesunshinepharma.com |

Overview of Research Trajectories and Academic Relevance

Research involving this compound is diverse, spanning several key areas of chemical science. Its academic relevance is underscored by its application in a variety of research and development settings. chemimpex.comhomesunshinepharma.com

Key Research Areas:

Pharmaceutical Development: The compound is a key intermediate in the synthesis of various pharmaceuticals, with research focusing on areas like anti-inflammatory and analgesic drugs. chemimpex.com For example, it has been used in the synthesis of analogues for exploring aldehyde dehydrogenase (ALDH) activity, which is relevant in cancer research. whiterose.ac.uk

Agrochemicals: It finds application in the formulation of agricultural chemicals, including herbicides and fungicides, contributing to crop protection. chemimpex.comchemimpex.com The phenoxy analogue, 4-Fluoro-3-phenoxybenzaldehyde, is noted for its use in pyrethroid synthesis, highlighting the importance of this structural class in agrochemical research.

Organic Synthesis: In synthetic organic chemistry, it is widely used to create more complex molecules due to its reactive aldehyde group. chemimpex.com One documented synthesis route involves the oxidation of (4-fluoro-3-methoxyphenyl)methanol (B138208) using manganese dioxide to produce the aldehyde with a high yield. chemicalbook.com

Materials Science: Researchers are exploring its potential in the development of new materials, such as specialty polymers and resins that require specific chemical properties for high-performance applications. chemimpex.comchemimpex.com

The compound's stability and compatibility with various reaction conditions further enhance its utility in both academic and industrial research. chemimpex.com Its use as a precursor for active pharmaceutical ingredients (APIs) and other valuable chemicals ensures its continued relevance in the field. ossila.com

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Availability | Source |

|---|---|---|

| ¹H NMR | Data available | chemicalbook.comchemicalbook.com |

| ¹³C NMR | Data available | nih.govchemicalbook.com |

| IR Spectroscopy | Data available | nih.govchemicalbook.com |

| Mass Spectrometry (MS) | Data available | chemicalbook.com |

| Raman Spectroscopy | Data available | nih.govchemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALVGTOMKSKFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372013 | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128495-46-5 | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128495-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Fluoro 3 Methoxybenzaldehyde

Established Synthetic Routes and Mechanistic Investigations

The preparation of 4-fluoro-3-methoxybenzaldehyde can be approached through several synthetic pathways, each with distinct advantages and limitations. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.

Grignard Reaction-Based Synthesisgoogle.com

A prominent and industrially relevant method for synthesizing this compound involves a Grignard reaction. This approach is valued for its relatively high yield and avoidance of highly toxic reagents. google.com

The primary starting material for this synthetic route is 3,4-difluorobromobenzene. The key reagents employed in this multi-step synthesis include:

Sodium methoxide (B1231860) (NaOMe): Used to introduce the methoxy (B1213986) group onto the aromatic ring.

Magnesium (Mg): Essential for the formation of the Grignard reagent.

N,N-dimethylformamide (DMF): Serves as the formylating agent, providing the aldehyde functional group. google.com

Solvents: Methanol (B129727) is used for the initial methoxylation step, while tetrahydrofuran (B95107) (THF) is the solvent of choice for the Grignard reaction. google.com

A critical aspect of this pathway is the initial conversion of 3,4-difluorobromobenzene to 1-bromo-2-fluoro-4-methoxybenzene, which then undergoes the Grignard reaction. google.com

The synthesis is typically carried out in two main stages, with specific reaction conditions optimized for each step to maximize yield and purity.

Step 1: Synthesis of 1-bromo-2-fluoro-4-methoxybenzene In this step, 3,4-difluorobromobenzene is reacted with sodium methoxide in methanol. The reaction temperature is maintained between 50-65°C for a duration of 2-6 hours. google.com The molar ratio of 3,4-difluorobromobenzene to sodium methoxide is typically in the range of 1:1.0 to 1:1.5. google.com

Step 2: Grignard Reaction and Formylation The intermediate, 1-bromo-2-fluoro-4-methoxybenzene, is then used to form a Grignard reagent. This is achieved by reacting it with magnesium in tetrahydrofuran at a temperature of 40-65°C for 2-6 hours. google.com The resulting Grignard reagent, 3-fluoro-4-methoxyphenylmagnesium bromide, is then reacted with N,N-dimethylformamide at a lower temperature of 0-10°C for 1-2 hours to yield this compound. google.com

The table below summarizes the optimized reaction conditions for the Grignard-based synthesis.

| Step | Reactants | Reagents/Solvents | Temperature | Duration |

| 1 | 3,4-Difluorobromobenzene | Sodium methoxide, Methanol | 50-65°C | 2-6 hours |

| 2 | 1-Bromo-2-fluoro-4-methoxybenzene | Magnesium, Tetrahydrofuran | 40-65°C | 2-6 hours |

| 3 | 3-Fluoro-4-methoxyphenylmagnesium bromide | N,N-Dimethylformamide | 0-10°C | 1-2 hours |

Table 1: Optimized Reaction Conditions for Grignard-Based Synthesis of this compound google.com

This synthetic route is noted for its efficiency. The initial methoxylation step can achieve a molar yield of up to 82.7%. google.com The subsequent Grignard reaction and formylation steps are also efficient, with the lowest yield in each step reported to be 75%. This culminates in a total yield of approximately 58.5% for the entire process. google.com

From an industrial perspective, this Grignard reaction-based synthesis offers several advantages. The use of relatively inexpensive starting materials like 3,4-difluorobromobenzene contributes to a more cost-effective process. google.com Furthermore, this method avoids the use of highly toxic and polluting reagents such as borane (B79455) dimethyl sulfide, which is sometimes used in alternative routes for the reduction of a carboxylic acid. google.com The process is also considered more environmentally friendly due to the reduced generation of heavy metal waste, a common issue with certain oxidation methods. google.com These factors make the Grignard route a viable and attractive option for the large-scale industrial production of this compound. google.com

Oxidation Methodsgoogle.comchemicalbook.com

An alternative synthetic pathway to this compound involves the oxidation of the corresponding alcohol, (4-fluoro-3-methoxyphenyl)methanol (B138208).

One established method utilizes manganese dioxide (MnO₂) as the oxidizing agent. In this process, (4-fluoro-3-methoxyphenyl)methanol is stirred with manganese dioxide in dichloromethane (B109758) under a nitrogen atmosphere. The reaction is carried out at a gentle reflux for approximately 16 hours. This method has been shown to produce this compound in a high yield of 85%. chemicalbook.com

The table below details the reactants and conditions for the manganese dioxide oxidation method.

| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Yield |

| (4-Fluoro-3-methoxyphenyl)methanol | Manganese Dioxide (MnO₂) | Dichloromethane | 16 hours | 85% |

Table 2: Oxidation of (4-Fluoro-3-methoxyphenyl)methanol chemicalbook.com

Reagents and Conditions

One common synthetic approach involves the oxidation of (4-fluoro-3-methoxyphenyl)methanol. chemicalbook.com This reaction is typically carried out using manganese dioxide in a solvent like dichloromethane under reflux conditions for approximately 16 hours. chemicalbook.com This method results in a high yield of the desired aldehyde. chemicalbook.com

Another method starts from o-fluoroanisole. guidechem.com This process involves the use of titanium tetrachloride and dichloromethyl methyl ether in dichloromethane, maintaining the temperature between 10-20°C. guidechem.com The crude product is then purified to yield this compound. guidechem.com

A multi-step synthesis beginning with 3,4-difluorobromobenzene is also documented. The first step is a nucleophilic aromatic substitution with sodium methoxide in methanol to form 3-methoxy-4-fluorobromobenzene. This intermediate then undergoes Grignard formylation to introduce the aldehyde group.

The Vilsmeier-Haack reaction provides another pathway for the formylation of activated aromatic rings. wikipedia.orgijpcbs.com This reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which then reacts with an electron-rich arene. wikipedia.orgijpcbs.com While not explicitly detailed for this compound in the provided context, it is a general method for introducing aldehyde groups to activated aromatic substrates. ijpcbs.com

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. ambeed.comsciencemadness.org It involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. ambeed.com While applicable to hydroxybenzaldehydes, its direct application to this compound from a corresponding phenol precursor would require the presence of a hydroxyl group instead of a methoxy group. sciencemadness.orgwikipedia.org

Comparative Analysis with Other Methods

Each synthetic method for this compound presents a unique set of advantages and disadvantages. The oxidation of (4-fluoro-3-methoxyphenyl)methanol is a high-yielding, single-step process, but it requires the prior synthesis of the alcohol precursor. chemicalbook.com The formylation of o-fluoroanisole also provides a good yield but involves the use of titanium tetrachloride, a corrosive and moisture-sensitive reagent. guidechem.com

Nucleophilic Aromatic Substitution Reactions

The presence of a fluorine atom and an aldehyde group on the benzene (B151609) ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Fluorine Substitution by Nucleophiles

The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles. masterorganicchemistry.com

The fluorine atom can be substituted by secondary amines, such as piperidine (B6355638). whiterose.ac.uk This reaction is facilitated by the electron-withdrawing nature of the para-aldehyde group, which activates the ring for nucleophilic attack. whiterose.ac.uk The reaction is typically carried out at elevated temperatures, for example, 100°C for 48 hours, and can result in good yields of the corresponding amino-substituted benzaldehyde (B42025). whiterose.ac.uk The reaction of this compound with isobutylamine (B53898) to form (4-fluoro-3-methoxybenzyl)isobutylamine (B1471736) has also been noted as a potential synthetic route. vulcanchem.com

The displacement of the fluorine atom by thiols is another example of nucleophilic aromatic substitution. nih.gov These reactions typically proceed smoothly in a solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate, at temperatures ranging from room temperature to 100°C. nih.gov The reactivity is dependent on the electronic nature of the aromatic ring. nih.gov

Influence of Aldehyde Group on Reactivity

The aldehyde group plays a crucial role in activating the aromatic ring towards nucleophilic substitution. libretexts.org As a strong electron-withdrawing group, it delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. libretexts.orgpressbooks.pub This activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the para-position of the aldehyde group relative to the fluorine atom significantly enhances the rate of nucleophilic attack. whiterose.ac.uk

Condensation Reactions

This compound undergoes condensation reactions, a cornerstone of carbon-carbon bond formation. A notable example is the Knoevenagel condensation. In this reaction, the aldehyde reacts with compounds possessing an active methylene (B1212753) group, such as β-ketonitriles, in the presence of a base. The reaction mechanism typically begins with the Knoevenagel condensation, which is then followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.com This pathway allows for the construction of complex molecular scaffolds. For instance, a three-component reaction between a β-ketonitrile, 4-fluorobenzaldehyde (B137897) (a related compound), and a secondary cyclic amine proceeds through an initial Knoevenagel condensation adduct. mdpi.com

Formation of Schiff Bases

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. ijacskros.com This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (−C=N−). ijacskros.com These reactions are often facilitated by microwave irradiation, which can lead to rapid and efficient synthesis. acgpubs.org Schiff bases derived from substituted benzaldehydes are valuable in organic synthesis and have been explored for various applications, including as ligands in coordination chemistry. acgpubs.orgresearchgate.net For example, Schiff bases have been readily prepared by reacting 4-fluoroaniline (B128567) with various methoxy-substituted benzaldehydes under microwave assistance. acgpubs.org

Wittig Reaction Applications

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. masterorganicchemistry.com this compound serves as a key starting material in various Wittig-type syntheses, reacting with phosphorus ylides (Wittig reagents) to form substituted alkenes. google.comambeed.com This reaction is fundamental to extending the carbon chain and introducing a double bond with control over its position. masterorganicchemistry.com

This compound is utilized in the synthesis of specific acrylamide (B121943) derivatives. One documented synthesis is that of (E)-phenethyl 3-(4-fluoro-3-methoxyphenyl) acrylamide. nih.gov In this multi-step process, which can be performed under flow conditions, the aldehyde is first reacted to form an acrylic acid derivative, which is then coupled with an amine to yield the final acrylamide product. A specific laboratory procedure starting with this compound yielded the target acrylamide as a white solid. nih.gov

Table 1: Synthesis of an Acrylamide Derivative

| Starting Aldehyde | Product | Yield | Physical Appearance |

|---|---|---|---|

| This compound | (E)-phenethyl 3-(4-fluoro-3-methoxyphenyl) acrylamide | 33-49% | White needles/solid |

Data sourced from a study on the synthesis of Caffeic Acid Phenethyl Amide (CAPA) derivatives. nih.gov

Benzosuberones are a class of compounds with a seven-membered ring fused to a benzene ring. The synthesis of benzosuberone derivatives can employ this compound or its isomers as a precursor. ossila.com A common synthetic strategy involves a Wittig reaction between the aldehyde and a phosphonium (B103445) ylide, such as (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, to form a pentenoic acid derivative. ossila.comnih.gov This intermediate then undergoes an intramolecular Friedel-Crafts acylation to close the seven-membered ring, forming the benzosuberone core. ossila.com This methodology provides a versatile route to structurally diverse benzosuberene analogues. nih.gov

Table 2: Key Steps in Benzosuberone Synthesis

| Reaction Step | Reagents | Intermediate/Product Type |

|---|---|---|

| Wittig Reaction | This compound, (3-carboxypropyl)triphenylphosphonium bromide, K-OtBu | (Z)/(E)-5-(4'-fluoro-3'-methoxyphenyl)pent-4-enoic acid |

| Cyclization | Eaton's Reagent (P₂O₅/MeSO₃H) | Benzosuberone derivative |

This table outlines a general synthetic pathway. ossila.comnih.gov

Derivatization Strategies and Novel Compound Synthesis

Beyond direct reactions at the aldehyde group, this compound can be chemically modified to produce a range of derivatives.

Oxidation Products

The aldehyde group of this compound is susceptible to oxidation. Under appropriate conditions, using oxidizing agents, it can be converted to its corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid. This transformation is a common derivatization strategy, converting the aldehyde into a different functional group with its own unique reactivity. Conversely, the synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, 4-fluoro-3-methoxybenzyl alcohol, using reagents like manganese dioxide. chemicalbook.com

4-Fluoro-3-methoxybenzoic Acid

The oxidation of the aldehyde functional group in this compound provides a direct route to 4-fluoro-3-methoxybenzoic acid. This transformation is a fundamental reaction in organic chemistry, converting an aldehyde to a carboxylic acid, which represents a higher oxidation state of the carbon atom.

Detailed Research Findings: The oxidation of benzaldehydes to benzoic acids is a well-established and efficient process. While specific studies detailing the oxidation of this compound are not extensively published in peer-reviewed journals, the reaction can be reliably carried out using common oxidizing agents. For analogous compounds such as 4-fluoro-3-methylbenzaldehyde, standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective. The aldehyde group is susceptible to oxidation, and these strong oxidants readily facilitate the conversion. The reaction typically involves treating the aldehyde with the oxidant in a suitable solvent system, often followed by an acidic workup to protonate the resulting carboxylate salt. Enzymatic oxidations, such as those using 4-hydroxyacetophenone monooxygenase (HAPMO), can also be employed and may offer higher selectivity, producing either the corresponding benzoic acid or a phenol through a Baeyer-Villiger oxidation mechanism. chemrxiv.org

| Starting Material | Product | Reagent Example | Reaction Type |

| This compound | 4-Fluoro-3-methoxybenzoic Acid | Potassium Permanganate (KMnO₄) | Oxidation |

Reduction Products

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 4-fluoro-3-methoxybenzyl alcohol. This reaction is a cornerstone of organic synthesis, providing access to benzyl (B1604629) alcohol derivatives that are themselves important intermediates.

Detailed Research Findings: The conversion of this compound to 4-fluoro-3-methoxybenzyl alcohol is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. A specific method involves the reductive amination where the aldehyde is first treated with an amine in the presence of titanium(IV) isopropoxide [Ti(Oi-Pr)₄], followed by reduction with NaBH₄. researchgate.net In a more direct reduction, NaBH₄ in a protic solvent like methanol or ethanol (B145695) effectively reduces the aldehyde to the alcohol. The reaction is generally high-yielding and clean. The reverse reaction, the oxidation of 4-fluoro-3-methoxybenzyl alcohol back to the aldehyde, can be accomplished using reagents like manganese dioxide (MnO₂), highlighting the synthetic relationship between these two compounds. chemicalbook.comsigmaaldrich.com

| Starting Material | Product | Reagent Example | Reaction Type |

| This compound | 4-Fluoro-3-methoxybenzyl Alcohol | Sodium Borohydride (NaBH₄) | Reduction |

Substituted Benzaldehyde Derivatives

The aromatic ring of this compound is amenable to modification, allowing for the synthesis of other substituted benzaldehyde derivatives. The fluorine atom, in particular, can be a site for nucleophilic aromatic substitution, especially given the electron-withdrawing nature of the para-aldehyde group.

Detailed Research Findings: The fluorine atom at position 4 can be displaced by various nucleophiles to generate new derivatives. For instance, in reactions with secondary amines like piperidine or morpholine, the fluorine is substituted to yield 4-(piperidin-1-yl)-3-methoxybenzaldehyde or 4-morpholino-3-methoxybenzaldehyde, respectively. These reactions are typically performed in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃). The aldehyde group activates the ring towards nucleophilic attack at the para position, facilitating the substitution. scribd.com This strategy provides a modular approach to a variety of substituted benzaldehydes, which are valuable in medicinal chemistry and materials science.

| Starting Material | Reagent | Product Example | Reaction Type |

| This compound | Piperidine, K₂CO₃ | 4-(Piperidin-1-yl)-3-methoxybenzaldehyde | Nucleophilic Aromatic Substitution |

Fluorinated Hydrazones

The reaction of the aldehyde group in this compound with hydrazine (B178648) derivatives leads to the formation of fluorinated hydrazones. These compounds are stable imine analogues and serve as important intermediates for the synthesis of various nitrogen-containing heterocycles and other complex molecules.

Detailed Research Findings: The synthesis of hydrazones from aldehydes is a straightforward condensation reaction. A general and effective method involves reacting the benzaldehyde derivative with 1,1-dimethylhydrazine (B165182) in an anhydrous solvent like dichloromethane (CH₂Cl₂), using a dehydrating agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) to drive the reaction to completion. ambeed.com The resulting N,N-dimethylhydrazone of this compound is a key intermediate that can undergo further transformations, for example, in perfluoroalkylation reactions. The formation of hydrazones is a critical step in various synthetic sequences, including the Fischer indole (B1671886) synthesis and the Wolff-Kishner reduction, and the resulting fluorinated hydrazones are of particular interest in medicinal chemistry.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | 1,1-Dimethylhydrazine, MgSO₄ | This compound N,N-dimethylhydrazone | Condensation |

Heterocyclic Compound Synthesis

This compound is a key building block for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. This compound serves as a precursor for the synthesis of substituted tetrahydroisoquinolines.

Detailed Research Findings: A key strategy for synthesizing tetrahydroisoquinoline scaffolds involves the initial conversion of this compound into a suitable intermediate. One such method is the Henry reaction, where the aldehyde is condensed with nitromethane (B149229) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. This reaction yields (E)-1-fluoro-2-methoxy-4-(2-nitrovinyl)benzene. This nitrovinyl intermediate is a versatile precursor that can be subsequently reduced and cyclized to form the tetrahydroisoquinoline core. This approach is utilized in the synthesis of Nrf2 activators, demonstrating the utility of this compound in constructing complex, biologically active heterocyclic molecules. While the Pictet-Spengler reaction is a classic method for tetrahydroisoquinoline synthesis, the initial formation of a β-arylethylamine from the aldehyde is a necessary prerequisite. The Henry reaction provides an effective route to such precursors.

| Starting Material | Reagent(s) | Key Intermediate | Target Heterocycle |

| This compound | Nitromethane, Ammonium Acetate | (E)-1-fluoro-2-methoxy-4-(2-nitrovinyl)benzene | Tetrahydroisoquinolines |

Acrydinone

The acridinone (B8587238) scaffold is a significant structural motif in medicinal chemistry and materials science. This compound serves as a versatile starting material for the synthesis of substituted acridinone derivatives, primarily through multi-component reactions. A common and efficient method is the one-pot condensation reaction involving an aldehyde, an amine source (such as ammonium acetate or an aniline), and a 1,3-dicarbonyl compound like dimedone (5,5-dimethylcyclohexane-1,3-dione). rsc.orgrsc.org

This reaction typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration to form the final polyhydroacridine-dione structure. The use of this compound allows for the incorporation of the fluoro and methoxy substituents onto the 9-aryl group of the resulting acridinone core. rsc.org These reactions can be promoted by various catalysts, including environmentally benign options like L-proline or solid-supported catalysts, often under microwave irradiation to enhance reaction rates and yields. rsc.orgrsc.org

Another established, albeit more classical, route to the acridone (B373769) nucleus is the Ullmann condensation followed by acid-catalyzed cyclization. jocpr.com In a potential application of this method, this compound would first be oxidized to its corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid. This acid could then be condensed with an appropriate aniline (B41778) derivative to form an N-phenylanthranilic acid intermediate, which upon treatment with a strong acid like polyphosphoric acid (PPA), cyclizes to yield the target acridone. rsc.org

Table 1: Synthesis of 9-Aryl-Acridinone Derivative from this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |

| This compound | Dimedone | Ammonium Acetate | Catalyst (e.g., L-proline), Reflux | 9-(4-Fluoro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione |

Quinazolines

Quinazolines and their derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them important targets in pharmaceutical synthesis. This compound can be utilized as a key building block in the construction of the quinazoline (B50416) ring system through various synthetic strategies, particularly multi-component reactions.

One of the most direct methods is the reaction of an o-aminobenzamide with an aldehyde. In this approach, 2-aminobenzamide (B116534) reacts with this compound, typically in the presence of an oxidizing agent or catalyst, to form an intermediate that cyclizes to the dihydroquinazolinone, which can then be oxidized to the corresponding quinazolinone.

A more contemporary and efficient approach involves the condensation of 2-aminobenzonitriles with aldehydes. For instance, the reaction of 2-aminobenzonitrile (B23959) with this compound can lead to the formation of an imine intermediate, which undergoes intramolecular cyclization to yield the quinazoline scaffold. Research has demonstrated that o-fluorobenzaldehydes can readily react with amidines to form quinazolines via an imine formation followed by intramolecular nucleophilic aromatic substitution. uob.edu.ly While the fluorine in this compound is not ortho to the aldehyde group, various metal-catalyzed and multi-component strategies exist that facilitate the synthesis from diverse aldehydes. openmedicinalchemistryjournal.comnih.gov For example, a process has been developed for synthesizing a quinazoline derivative from the structurally similar 6-bromo-2-fluoro-3-methoxybenzaldehyde (B1292085) by reacting it with guanidine (B92328) at high temperatures, demonstrating the utility of substituted fluoro-methoxy-benzaldehydes in this context. jst.go.jp

Table 2: General Synthesis of a 2-Aryl-Quinazoline Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 2-Aminobenzamide | Catalyst, Oxidant, Heat | 2-(4-Fluoro-3-methoxyphenyl)quinazolin-4(3H)-one |

Synthesis of 4-Fluoro-3-methoxybenzylamine Hydrochloride

The synthesis of 4-Fluoro-3-methoxybenzylamine hydrochloride from its corresponding aldehyde is a two-step process involving reduction followed by salt formation.

The primary method for converting this compound to 4-Fluoro-3-methoxybenzylamine is through reductive amination. researchgate.net This reaction can be performed in one pot by treating the aldehyde with an ammonia (B1221849) source (such as ammonia gas or ammonium acetate) and a suitable reducing agent. A well-documented procedure involves the use of titanium(IV) isopropoxide [Ti(Oi-Pr)₄] as a Lewis acid to facilitate imine formation with ammonia, followed by in-situ reduction of the imine with a hydride source like sodium borohydride (NaBH₄). researchgate.net This method is known to be chemoselective and provides the primary amine in good yield, avoiding the formation of secondary amine byproducts. researchgate.net

Once the free base, 4-Fluoro-3-methoxybenzylamine, is synthesized and purified, it is converted to its hydrochloride salt. This is a standard acid-base reaction achieved by dissolving the amine in a suitable organic solvent, such as diethyl ether or methanol, and then introducing hydrogen chloride (HCl). The HCl can be added as a gas or as a solution in an anhydrous solvent (e.g., HCl in diethyl ether). The reaction results in the precipitation of 4-Fluoro-3-methoxybenzylamine hydrochloride as a solid, which can then be isolated by filtration and dried.

Table 3: Synthesis of 4-Fluoro-3-methoxybenzylamine Hydrochloride

| Step | Starting Material | Reagents | Product |

| 1. Reductive Amination | This compound | 1. NH₃, Ti(Oi-Pr)₄ 2. NaBH₄ | 4-Fluoro-3-methoxybenzylamine |

| 2. Salt Formation | 4-Fluoro-3-methoxybenzylamine | HCl in solvent (e.g., ether) | 4-Fluoro-3-methoxybenzylamine Hydrochloride |

Biosynthetic Pathways in Natural Product Chemistry

In the realm of natural product chemistry, there are no known de novo biosynthetic pathways that produce this compound. The occurrence of organofluorine compounds in nature is exceptionally rare, with only a small number of fluorinated metabolites identified, primarily from bacteria and certain plants. ipp.ptresearchgate.net

The only well-characterized enzyme responsible for biological fluorination is the fluorinase enzyme, discovered in the bacterium Streptomyces cattleya. ipp.ptthe-innovation.org This enzyme catalyzes the formation of a carbon-fluorine bond by reacting the S-adenosyl-L-methionine (SAM) cofactor with a fluoride (B91410) ion to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). the-innovation.org This intermediate then serves as a precursor for the synthesis of simple aliphatic compounds like fluoroacetate (B1212596) and 4-fluorothreonine. the-innovation.org Crucially, no native enzyme has been discovered that can catalyze the direct fluorination of an aromatic ring. ipp.pt

Therefore, this compound is considered a synthetic compound. Its presence within a biological system would not be the result of a natural pathway but could potentially be achieved through synthetic biology techniques. rsc.org For example, precursor-directed biosynthesis, where a fluorinated building block is fed to a microorganism whose enzymes might incorporate it into a more complex molecule, represents a plausible route to "unnatural" fluorinated natural products. nih.gov Similarly, chemo-enzymatic strategies, which combine chemical synthesis with enzymatic transformations, are being developed to selectively introduce fluorine into complex organic molecules. nih.gov

Table 4: Key Facts on Natural Fluorination

| Feature | Description |

| Natural Occurrence | Organofluorine compounds are extremely rare in nature. researchgate.net |

| Primary Fluorinating Enzyme | Fluorinase from Streptomyces cattleya is the main known enzyme. ipp.pt |

| Enzyme Mechanism | It catalyzes the formation of a C-F bond to produce 5'-FDA. the-innovation.org |

| Natural Products | Known products are simple aliphatic compounds (e.g., fluoroacetate). the-innovation.org |

| Aromatic Fluorination | No known natural enzyme directly fluorinates aromatic rings. ipp.pt |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. Analyses in both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 4-Fluoro-3-methoxybenzaldehyde, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, presents a set of distinct signals that confirm its substitution pattern. chemicalbook.com The aldehydic proton appears as a sharp singlet at approximately 9.91 ppm, a characteristic chemical shift for this functional group. The methoxy (B1213986) group protons also produce a singlet at 3.96 ppm. chemicalbook.com The aromatic region displays more complex signals due to spin-spin coupling between the protons and with the fluorine atom. The spectrum shows a multiplet at 7.43 ppm and two doublets at 7.23 ppm and 7.50 ppm, corresponding to the three protons on the benzene (B151609) ring. chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.91 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 7.50 | Doublet (d) | 1H | Aromatic proton |

| 7.43 | Multiplet (m) | 1H | Aromatic proton |

| 7.23 | Doublet (d) | 1H | Aromatic proton |

| 3.96 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While detailed spectral data for this compound is noted in spectral databases, specific shifts can be inferred from related structures. nih.gov For instance, in the related compound 4-fluorobenzaldehyde (B137897), the aldehydic carbon appears around 190.5 ppm. rsc.org The carbon atom bonded to the fluorine (C-4) exhibits a large coupling constant (¹J C-F) of approximately 256.7 Hz, resulting in a doublet, a key feature in identifying fluorine substitution on an aromatic ring. rsc.org The other aromatic carbons appear in the typical region of 116-167 ppm, with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and aldehyde groups. rsc.org

Studies on a series of substituted benzaldehydes have shown that the ¹⁷O NMR chemical shift of the carbonyl oxygen is highly sensitive to the electronic effects of the substituents on the aromatic ring. researchgate.netresearchgate.net The observed chemical shifts for the carbonyl oxygen in these compounds typically range from 506 to 573 ppm. researchgate.net Researchers have developed empirical equations to predict these chemical shifts by considering the contributions from ortho, meta, and para substituents. researchgate.netunicamp.br These models account for inductive and conjugation effects, as well as intramolecular hydrogen bonding, which can significantly influence the electronic environment and thus the chemical shift of the carbonyl oxygen. unicamp.bracs.org This body of research provides a framework for understanding how the fluorine and methoxy groups in this compound would influence its ¹⁷O NMR spectrum. acs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The Fourier-Transform Infrared (FT-IR) spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption peak is observed in the region of 1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The C-F stretching vibration gives rise to a medium intensity band around 1200 cm⁻¹. Additionally, the C-O-C stretching of the aryl ether is typically observed near 1250 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1605-1580 cm⁻¹ region.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~1700 | Strong | C=O Stretch | Aldehyde |

| ~1250 | Strong | C-O-C Stretch | Aryl Ether |

| ~1200 | Medium | C-F Stretch | Aryl Fluoride (B91410) |

| 1605, 1580 | Medium | C=C Stretch | Aromatic Ring |

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of samples in their solid or liquid state without complex preparation. The ATR-IR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique. nih.gov This analysis provides data consistent with that obtained from traditional FT-IR, confirming the principal functional groups of the molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that can be used for the analysis of organic compounds. Iodide-adduct CIMS, for instance, has been shown to be effective for detecting a variety of oxygenated volatile organic compounds (OVOCs). copernicus.orgcopernicus.org While specific CIMS data for this compound is not detailed in the provided results, the technique's sensitivity to compounds with polar functional groups, such as aldehydes and ethers, makes it a suitable method for its analysis. copernicus.org The sensitivity of I-CIMS can vary significantly depending on the functional groups present in the molecule. copernicus.org

High-Resolution Chemical Ionization Mass Spectrometry (HR-CIMS) offers the advantage of providing the elemental composition of the detected ions due to its high mass accuracy. researchgate.netacs.org In a study of a related compound, (E)-3-(4-fluoro-3-methoxyphenyl)-N-phenethylacrylamide, high-resolution CIMS (HR CIMS) was used to confirm its molecular formula. semanticscholar.org The calculated mass for the protonated molecule [M+H]⁺ was 300.1400, and the found mass was 300.1398, demonstrating the high accuracy of the technique. semanticscholar.org This level of precision would be invaluable for the unambiguous identification of this compound in complex mixtures. The use of iodide as a reagent ion in HR-ToF-CIMS is particularly advantageous due to its large negative mass defect, which aids in the separation and identification of organic compounds. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. While specific LC-MS analysis details for this compound are not available in the provided search results, the technique is mentioned in the context of analyzing related compounds and for metabolite profiling. bldpharm.comgoogle.com For example, LC-MS is suggested for detecting degradation products of 4-Fluoro-3-methoxy-5-methylbenzaldehyde, such as the corresponding carboxylic acid. This indicates that LC-MS would be a suitable method for the analysis of this compound and its potential metabolites or degradation products in various matrices.

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes smaller particle sizes in the stationary phase to achieve faster and more efficient separations compared to traditional HPLC. Information regarding UPLC analysis of this compound is available, indicating that methods for its analysis using this advanced chromatographic technique have been developed. bldpharm.com UPLC, often coupled with mass spectrometry (UPLC-MS), would provide high-throughput and high-resolution analysis, which is essential for purity assessment and quantitative analysis in various applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations, particularly using the B3LYP hybrid functional, are widely employed to investigate the properties of benzaldehyde (B42025) derivatives.

DFT calculations are instrumental in predicting the chemical reactivity of 4-Fluoro-3-methoxybenzaldehyde. By analyzing the molecule's electronic properties, such as the distribution of electron density, potential reactive centers can be identified. One common tool for this is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electrostatic potential at different points on the molecule's surface, with colors indicating electron-rich (negative potential) and electron-poor (positive potential) regions.

Electron-rich areas (red/yellow): These regions, typically around electronegative atoms like oxygen, are susceptible to electrophilic attack.

Electron-poor areas (blue): These regions, often around hydrogen atoms, are prone to nucleophilic attack.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, also provide a quantitative measure of reactivity. These descriptors help in understanding the molecule's stability and its propensity to engage in chemical reactions. A small energy gap between the HOMO and LUMO orbitals, for instance, suggests higher chemical reactivity and lower kinetic stability.

Table 1: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Potential (μ) | - (I + A) / 2 | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

Note: I = Ionization Potential, A = Electron Affinity. These are often approximated using HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, representing its ionization potential. DFT calculations are used to determine the energies of these orbitals. A higher HOMO energy indicates a greater tendency to act as an electron donor. The distribution of the HOMO density across the molecule highlights the regions from which an electron is most likely to be removed during an electrophilic attack. For benzaldehyde derivatives, the HOMO is often localized over the aromatic ring and the methoxy (B1213986) group, indicating these are key sites for electron donation.

Fukui functions provide a more detailed, atom-specific measure of reactivity than MEP maps. Derived from DFT, these local reactivity descriptors quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron).

f-(r): For electrophilic attack (removal of an electron).

f0(r): For radical attack.

By calculating these indices for each atom in this compound, the most probable sites for electrophilic and nucleophilic attacks can be precisely identified. The dual descriptor, Δf(r), which is the difference between f+(r) and f-(r), is also used to distinguish between sites prone to nucleophilic (Δf(r) < 0) versus electrophilic (Δf(r) > 0) attack.

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation on the potential energy surface. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to calculate the optimized bond lengths, bond angles, and dihedral angles.

Following optimization, frequency calculations are performed. These calculations serve two primary purposes:

Confirmation of a true minimum: A stable, optimized structure will have no imaginary (negative) frequencies. The presence of an imaginary frequency indicates that the structure is a transition state rather than a stable minimum.

Prediction of vibrational spectra: The calculated frequencies correspond to the molecule's vibrational modes and can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Table 2: Example of Optimized Geometrical Parameters (Illustrative for a Benzaldehyde Derivative)

| Parameter | Atom Pair/Triplet | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Angle | C-C-O (aldehyde) | ~124° |

Computational studies can reveal the potential for this compound to form intermolecular hydrogen bonds. Although it lacks strong hydrogen bond donors like -OH or -NH groups, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds can be formed, where a hydrogen atom attached to the aromatic ring or aldehyde group interacts with an oxygen atom on an adjacent molecule. These interactions, though weaker than conventional hydrogen bonds, can influence the crystal packing and physical properties of the compound in the solid state. DFT calculations can be used to model dimers or larger clusters of the molecule to determine the geometry and energetic stability of these weak interactions.

Molecular Dynamics (MD) Simulations

While DFT studies typically focus on isolated, static molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules in a condensed phase (liquid or solid) over time. MD simulations model the movements of atoms and molecules based on a force field, allowing for the study of dynamic processes and bulk properties. For a system involving this compound, MD simulations could be used to analyze properties like radial distribution functions. This analysis can reveal the average distances and coordination numbers between different atoms, providing evidence for the preferred types and strengths of intermolecular interactions, such as C-H···O hydrogen bonding, in the liquid state.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isovanillin |

| Vanillin |

Computational Target Identification (Related Compounds)

In silico target identification is a crucial computational strategy in drug discovery for predicting the biological protein targets of small molecules. While targets for this compound itself are not specified, workflows applied to related compounds, such as dihydrochalcones (which can be synthesized from benzaldehyde derivatives), demonstrate the power of these methods. biorxiv.orgresearchgate.net

The process often employs a combination of independent, complementary computational tools to increase the reliability of the predictions. biorxiv.orguni-greifswald.de This multi-faceted approach can reveal previously unknown polypharmacological properties, where a compound interacts with multiple targets. researchgate.net

A common workflow for computational target identification includes the following steps:

Virtual Screening: The compound of interest is screened against large databases of 3D pharmacophore models representing the binding sites of numerous protein targets. biorxiv.org

Server-Based Prediction: The compound is simultaneously submitted to several independent, open-access target prediction servers. These servers may use different algorithms, such as 2D similarity searches or machine learning models, to predict potential protein interactions. researchgate.net

Consensus Scoring: The results from different methods are combined to generate a consensus score. Targets that are predicted by multiple independent tools are considered more likely to be genuine and are prioritized for further investigation. biorxiv.org

In Vitro Validation: The most promising computationally predicted targets are then tested experimentally through in vitro assays to confirm the interaction. biorxiv.org

Using such a workflow, researchers identified several previously unreported protein targets for dihydrochalcones. researchgate.net This demonstrates how computational methods can guide experimental work to uncover new biological activities for compounds related to this compound.

| Predicted Protein Target (Example for Dihydrochalcones) | Function of Target | Computational Approach |

|---|---|---|

| 5-lipoxygenase (5-LO) | Enzyme involved in inflammatory pathways. researchgate.net | Consensus of multiple in silico tools (pharmacophore models, similarity searches) biorxiv.orgresearchgate.net |

| Cyclooxygenase-1 (COX-1) | Enzyme involved in inflammation and platelet aggregation. researchgate.net | |

| 17β-hydroxysteroid dehydrogenase 3 (17β HSD3) | Enzyme in steroid hormone biosynthesis. researchgate.net | |

| Aldo-keto reductase 1C3 (AKR1C3) | Enzyme involved in steroid metabolism and prostaglandin (B15479496) synthesis. biorxiv.org |

Ab Initio Calculations of Dimer Configurations (Related Compounds)

Ab initio calculations, which are based on the fundamental principles of quantum mechanics, are used to study the non-covalent interactions between molecules, such as the formation of dimers. For substituted benzaldehydes, these calculations can predict the most stable geometric arrangements (configurations) of two interacting molecules and the strength of that interaction.

Studies on substituted benzaldehydes and their analogs show that dimerization can be influenced by factors like intermolecular hydrogen bonds. researchgate.net For example, in benzaldehydes with an ortho-hydroxyl group, a strong intramolecular hydrogen bond can exist, but dimerization can still occur via two intermolecular hydrogen bonds, releasing significant stabilization energy. researchgate.net

The computational methods employed for these studies are critical for obtaining accurate results. Density Functional Theory (DFT) is frequently used, often with specific functionals and basis sets chosen to properly account for the types of interactions being studied (e.g., dispersion forces, which are crucial for non-covalent bonding). nih.gov For instance, dispersion-corrected functionals like B2PLYP-D are effective for describing the interaction energetics of dimers. nih.gov

Key findings from these theoretical investigations include:

Geometry Optimization: Calculations determine the lowest energy structure of the dimer, including intermolecular distances and angles. For some dication π-dimers, this reveals long multicenter π-bonds on the order of 2.9 ± 0.1 Å. nih.gov

Interaction Energy: The stability of the dimer is quantified by calculating the binding energy, which is the energy released upon formation of the dimer from two separate monomers. Dispersion interactions and electrostatic attraction often play important roles in stabilizing these dimers in solution. nih.gov

Spectroscopic Properties: Theoretical calculations can predict how properties like vibrational frequencies or NMR chemical shifts might change upon dimerization, which can then be compared to experimental data. researchgate.net

| Computational Method | Basis Set | Application in Dimer Studies |

|---|---|---|

| DFT (B3LYP) | 6-311+G(3df,p) | Predicting structural and spectroscopic parameters of monomer and dimer forms. researchgate.net |

| DFT (B2PLYP-D) | cc-pVTZ | Calculating interaction energetics, including dispersion corrections. nih.gov |

| CASSCF/MRMP2 | Not specified | Energy corrections for multireference systems. nih.gov |

| Semi-empirical (PM3) | Not specified | Initial geometry optimization for QSPR modeling of substituted benzaldehydes. researchgate.net |

Applications in Medicinal Chemistry and Pharmaceutical Research

Anticancer Activity and Cytotoxicity Studies

4-Fluoro-3-methoxybenzaldehyde serves as a valuable building block in the synthesis of novel compounds with potential anticancer properties. Its unique substitution pattern, featuring both a fluorine atom and a methoxy (B1213986) group, allows for the creation of derivatives with enhanced biological activity and improved pharmacokinetic profiles. The aldehyde functional group provides a reactive site for the synthesis of a variety of molecular architectures, leading to the development of new anticancer drug candidates.

Activity Against Cancer Cell Lines (e.g., HeLa Cells)

While direct cytotoxicity data for this compound against HeLa cells is not extensively documented in the reviewed literature, studies on benzaldehyde (B42025) itself have shown enhancement of hyperthermia-induced cell killing in HeLa cells. This suggests that the benzaldehyde scaffold can contribute to cytotoxic effects.

More specifically, derivatives of fluorinated benzaldehydes have shown significant promise. For instance, curcuminoid analogues synthesized using the related 3-Fluoro-4-hydroxybenzaldehyde demonstrated a half-maximal inhibitory concentration (IC50) of 0.75 μM against the human ovarian cancer cell line A2780. Furthermore, various other derivatives of substituted benzaldehydes have been investigated for their cytotoxic potential against a range of cancer cell lines, including MCF-7 (human breast adenocarcinoma), A549 (human lung adenocarcinoma), and PC3 (human prostate cancer).

Development of Anticancer Drug Candidates

The chemical structure of this compound makes it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom is particularly significant in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of a drug molecule to its target.

This compound serves as a precursor for a variety of heterocyclic compounds and other molecular scaffolds that are under investigation for their anticancer activity. For example, it can be utilized in the synthesis of chalcones, which are known to exhibit a broad spectrum of biological activities, including cytotoxicity against cancer cells. The development of novel anticancer drugs often involves intricate synthetic pathways where such fluorinated benzaldehyde derivatives are invaluable.

Fluorinated Hydrazones and Acrylamide (B121943) Derivatives in Anticancer Research

Hydrazones and acrylamides are two classes of compounds that have garnered significant attention in the field of anticancer research. This compound provides a scaffold for the synthesis of novel fluorinated hydrazone and acrylamide derivatives.

Fluorinated Hydrazones: Hydrazide-hydrazone compounds are known for their wide range of pharmacological properties, including anticancer activities. The synthesis of new fluorinated hydrazone derivatives is an active area of research, with studies showing that these compounds can act as potent inhibitors of enzymes implicated in cancer, such as carbonic anhydrases. While direct synthesis from this compound is a logical extension, existing studies on other fluorinated hydrazones demonstrate their potential as anticancer agents.

Acrylamide Derivatives: Acrylamide derivatives are also being explored as potential chemotherapeutic agents. A new series of acrylamide derivatives has been synthesized and evaluated for their inhibitory activity against β-tubulin polymerization, a key target for anticancer drugs. These derivatives have shown cytotoxic activity against breast cancer cell lines like MCF-7. The incorporation of the acrylamide functional group can also improve the drug-like properties of a molecule, including its solubility and cell permeability.

Antimicrobial Properties

Derivatives of this compound have been investigated for their potential as antimicrobial agents against a spectrum of pathogenic bacteria.

Activity Against Gram-Positive Bacteria

Schiff base derivatives of the structurally similar 4-Fluoro-3-phenoxybenzaldehyde have been synthesized and tested for their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In one study, a compound containing a bromo substituent exhibited a significant zone of inhibition of 25mm against S. aureus.

| Derivative of 4-Fluoro-3-phenoxybenzaldehyde | Zone of Inhibition (mm) against S. aureus |

| Bromo-substituted Schiff base | 25 |

| Ciprofloxacin (Standard) | 26 |

Data extracted from a study on (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines.

Activity Against Gram-Negative Bacteria

The same study on Schiff base derivatives of 4-Fluoro-3-phenoxybenzaldehyde also demonstrated activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The bromo-substituted derivative showed a 26mm zone of inhibition against E. coli, which was comparable to the standard drug ciprofloxacin. Notably, all the tested compounds in this study showed good activity against P. aeruginosa, with some performing better than the standard drug.

| Derivative of 4-Fluoro-3-phenoxybenzaldehyde | Zone of Inhibition (mm) against E. coli |

| Bromo-substituted Schiff base | 26 |

| Ciprofloxacin (Standard) | 26 |

Data extracted from a study on (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines.

Precursor for Bioactive Molecules

This compound serves as a versatile starting material in the synthesis of a variety of bioactive molecules due to its unique combination of a reactive aldehyde group and a substituted aromatic ring containing both fluorine and methoxy moieties. These features allow for its incorporation into complex molecular architectures, leading to compounds with potential therapeutic applications.

Fluorine-18 (B77423) Radiotracers for Medical Imaging

The development of radiotracers for Positron Emission Tomography (PET) imaging is a critical area of medical research, enabling the non-invasive visualization and quantification of biochemical processes in vivo. Fluorine-18 is a preferred radionuclide for PET due to its optimal half-life (109.8 minutes) and low positron energy, which results in high-resolution images.

While direct synthesis of a radiotracer from this compound is not extensively documented in publicly available research, the established methodologies for producing other fluorine-18 labeled benzaldehyde derivatives provide a clear pathway for its potential use. For instance, prosthetic groups like 4-[¹⁸F]fluorobenzaldehyde are synthesized and then conjugated to biomolecules for PET imaging. A similar approach could be employed with this compound.

The synthesis would likely involve a nucleophilic substitution reaction on a suitable precursor, such as a nitro or trimethylammonium substituted derivative of 3-methoxybenzaldehyde, with [¹⁸F]fluoride. The resulting [¹⁸F]this compound could then be used to label molecules of interest, such as peptides or small molecule drugs, through reactions targeting the aldehyde group, for example, by forming an oxime or hydrazone linkage. Such radiotracers would be invaluable for studying drug distribution, target engagement, and disease progression in living subjects.

Lysine-Specific Demethylase 1 (LSD1) Inhibition (Related Compounds)

Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in epigenetic regulation and is overexpressed in various cancers, making it a significant target for anticancer drug development. Research has shown that derivatives of resveratrol (B1683913), a naturally occurring polyphenol, can act as potent inhibitors of LSD1.

Notably, the closely related compound, 3-Fluoro-4-methoxybenzaldehyde, has been utilized as a key reagent in the synthesis of resveratrol derivatives that exhibit strong LSD1 inhibitory activity. In one study, a series of resveratrol analogues were designed and synthesized, with some compounds demonstrating IC₅₀ values in the nanomolar range against LSD1. For example, compounds 4e and 4m from this series were found to be potent, reversible inhibitors of LSD1 with IC₅₀ values of 121 nM and 123 nM, respectively mdpi.com. These findings highlight the potential of fluorinated and methoxylated benzaldehyde scaffolds in the development of novel epigenetic cancer therapies. The structural similarity between 3-Fluoro-4-methoxybenzaldehyde and this compound suggests that the latter could also serve as a valuable building block for new LSD1 inhibitors.

Synthesis of Anti-inflammatory and Analgesic Drugs

The chemical scaffold of this compound is a valuable starting point for the synthesis of novel anti-inflammatory and analgesic agents. While specific non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics directly synthesized from this exact compound are not prominently featured in the reviewed literature, the synthesis of various derivatives from structurally similar benzaldehydes with these biological activities is well-established.

For instance, the condensation of substituted benzaldehydes with other chemical moieties to form chalcones is a common strategy for generating compounds with anti-inflammatory properties. Similarly, benzimidazole (B57391) derivatives synthesized from aromatic aldehydes have shown significant analgesic activity. In one study, certain disubstituted benzimidazole derivatives demonstrated a reduction in the number of writhes in an acetic acid-induced pain model in mice, with some compounds showing efficacy comparable to the standard drug aceclofenac (B1665411) researchgate.net. The presence of the fluoro and methoxy groups on the this compound ring can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, potentially leading to improved efficacy and safety profiles.

Inhibitors of Aldehyde Dehydrogenases (Related Compounds)

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of aldehydes to carboxylic acids. Certain ALDH isoforms are implicated in cancer cell survival and resistance to chemotherapy, making them attractive targets for therapeutic intervention.

ALDH1A3 Inhibition

Aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in several cancer types and is associated with a poor prognosis. Consequently, the development of selective ALDH1A3 inhibitors is an active area of research. A study focused on benzyloxybenzaldehyde derivatives identified several potent and selective inhibitors of ALDH1A3 mdpi.comnih.gov. Two compounds, ABMM-15 and ABMM-16 , which feature a benzyloxybenzaldehyde scaffold, were particularly effective, with IC₅₀ values of 0.23 µM and 1.29 µM, respectively mdpi.comnih.gov. These findings underscore the potential of designing inhibitors based on a benzaldehyde core structure to target ALDH1A3 for cancer therapy.

| Compound | Scaffold | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| ABMM-15 | Benzyloxybenzaldehyde | ALDH1A3 | 0.23 |

| ABMM-16 | Benzyloxybenzaldehyde | ALDH1A3 | 1.29 |

ALDH3A1 Inhibition

Aldehyde dehydrogenase 3A1 (ALDH3A1) is another isoform involved in cellular detoxification and has been implicated in resistance to certain chemotherapeutic agents like cyclophosphamide. The development of selective ALDH3A1 inhibitors could enhance the efficacy of such cancer treatments.

Research into benzimidazole analogues has led to the discovery of highly selective and potent inhibitors of ALDH3A1. One such compound, CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole), demonstrated an IC₅₀ of 0.2 µM for ALDH3A1 and showed no significant inhibition of other ALDH isoforms nih.govacs.org. Further structure-activity relationship studies identified other benzimidazole derivatives with potent ALDH3A1 inhibitory activity. This line of research highlights the utility of substituted benzimidazole scaffolds in targeting specific ALDH isoforms to overcome drug resistance in cancer.

| Compound | Scaffold | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| CB7 | Benzimidazole | ALDH3A1 | 0.2 |

Applications in Materials Science

Development of Polymers and Resins

The aldehyde functionality of 4-Fluoro-3-methoxybenzaldehyde allows it to be a key ingredient in polymerization and resin formation through various chemical reactions. One significant application is in the synthesis of functional polymers through condensation reactions.

Research Findings:

Novel ring-disubstituted octyl phenylcyanoacrylates, including the derivative from this compound, have been successfully synthesized and copolymerized with styrene. chemrxiv.org The synthesis process involves a piperidine-catalyzed Knoevenagel condensation between the substituted benzaldehyde (B42025) (like this compound) and octyl cyanoacetate. chemrxiv.org These resulting monomers can then undergo radical copolymerization with other monomers, such as styrene, using an initiator like ABCN at elevated temperatures. chemrxiv.org The incorporation of the fluoro and methoxy (B1213986) groups into the polymer structure can significantly influence the final properties of the material, such as its thermal stability, dielectric constant, and refractive index.

Furthermore, this compound can be used to create chalcone (B49325) derivatives. acgpubs.org Chalcones, synthesized through a Claisen-Schmidt condensation of a benzaldehyde with an acetophenone, are versatile precursors for a variety of polymers. acgpubs.orgorientjchem.org These chalcone-containing polymers are investigated for their potential in applications such as photolithography and as photo-refractive materials due to their unique electronic and optical properties. orientjchem.org The presence of the fluorine atom, in particular, is known to enhance properties like thermal resistance and lower the dielectric constant in polymers such as polyimides. kpi.ua

Table 1: Polymerization Data for Related Fluoro, Methoxy Substituted Monomers

| Monomer Precursor | Reaction Type | Comonomer | Resulting Polymer Type | Potential Applications |

|---|---|---|---|---|

| This compound | Knoevenagel Condensation / Radical Polymerization | Styrene | Styrene Copolymer | Functional polymers with modified optical/dielectric properties chemrxiv.org |

| Fluorine-Substituted Benzaldehydes | Claisen-Schmidt Condensation | Acetophenones | Chalcone-based Polymers | Photo-refractive polymers, photosensitizers orientjchem.org |

| Fluorinated Diamines | Polycondensation | Diphthalic Anhydride | Polyimide | Materials with low dielectric constants kpi.ua |

Liquid Crystals and Optoelectronic Applications (Related Compounds)

While direct synthesis of liquid crystals from this compound is a specific area of research, the broader class of benzaldehyde derivatives, especially those containing fluorine, serves as a foundational component in the synthesis of liquid crystalline materials. These materials are crucial for display technologies and optoelectronic devices. The introduction of fluorine atoms into the molecular structure is a well-established strategy for tuning the properties of liquid crystals, such as mesophase morphology, transition temperatures, and dielectric anisotropy. beilstein-journals.org

Research Findings:

The most common approach to integrating benzaldehyde derivatives into liquid crystal structures is through the formation of Schiff bases or chalcone linkages. sciensage.infonih.gov

Schiff Bases: These are formed by the condensation reaction between an aldehyde (like a benzaldehyde derivative) and a primary amine. sciensage.inforesearchgate.net The resulting imine (C=N) group provides a rigid link between aromatic cores, which is a key feature for creating the rod-shaped molecules (calamitic liquid crystals) that can form mesophases. nih.gov Numerous studies have reported the synthesis of thermotropic liquid crystals from various alkoxybenzaldehydes and amines, demonstrating nematic and smectic phases. sciensage.inforesearchgate.net The presence of polar groups like fluorine and methoxy can influence the intermolecular interactions and, consequently, the stability and type of the liquid crystal phase. beilstein-journals.org

Chalcones: As mentioned previously, chalcones are synthesized from benzaldehydes. acgpubs.org These molecules, containing an α,β-unsaturated keto group, can also act as the central linkage in calamitic liquid crystals, often in conjunction with Schiff base and ester groups, to produce materials exhibiting various mesophases. sciensage.info

The incorporation of fluorine into these structures is particularly significant for optoelectronic applications. rsc.org Fluorine's high electronegativity can lower the HOMO and LUMO energy levels of the organic material, which facilitates electron injection and enhances resistance to oxidative degradation. rsc.org Furthermore, non-covalent interactions involving fluorine, such as C–H⋯F interactions, can play a critical role in the solid-state organization of the molecules, promoting π-stacking arrangements that improve charge carrier mobility. rsc.org This makes fluorinated organic materials, including those derived from this compound, promising candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org

Table 2: Influence of Structural Units from Benzaldehyde Derivatives on Liquid Crystal Properties

| Structural Linkage/Group | Formation Method | Impact on Molecular Structure | Resulting Mesophase Types |

|---|---|---|---|

| Schiff Base (Imine) | Condensation of aldehyde and amine | Provides a rigid central linkage for calamitic (rod-shaped) molecules. sciensage.infonih.gov | Nematic, Smectic (SmA, SmC) sciensage.inforesearchgate.net |

| Chalcone | Claisen-Schmidt condensation | Forms a conjugated system that can be part of the rigid core. sciensage.info | Nematic, Smectic sciensage.info |

| Fluorine Substitution | Use of fluorinated precursors | Modifies polarity, dipole moment, and intermolecular forces. beilstein-journals.org | Influences mesophase stability and transition temperatures. beilstein-journals.org |

Applications in Agrochemicals

Herbicides

The development of new herbicides is crucial for modern agriculture to ensure crop yield by controlling weed competition. The chemical structure of 4-Fluoro-3-methoxybenzaldehyde, featuring a reactive aldehyde group, a fluorine atom, and a methoxy (B1213986) group on the benzene (B151609) ring, makes it a candidate for the synthesis of novel herbicidal compounds. The fluorine and methoxy substituents can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters for the efficacy and selectivity of a herbicide.

Research into the herbicidal applications of benzaldehyde (B42025) derivatives often involves their conversion into other functional groups or their use as a scaffold to build more complex molecules. For instance, the synthesis of Schiff bases from benzaldehyde derivatives has been a strategy explored for creating compounds with herbicidal activity. However, specific and detailed research findings on the direct use of this compound as a precursor for commercial or late-stage developmental herbicides are not widely available in public scientific literature.

While the potential for this compound to be used in the synthesis of new herbicidal molecules is recognized within the chemical community, comprehensive studies detailing the synthesis pathways, modes of action, and efficacy of such derived herbicides are limited.

Fungicides

Fungal pathogens are a significant threat to crop health and productivity, necessitating the continuous development of effective fungicides. The structural motifs present in this compound are of interest in the design of new fungicidal agents. The presence of a fluorine atom, in particular, is a well-established strategy in agrochemical design to enhance the biological activity and metabolic stability of a molecule.

The aldehyde functional group can be a starting point for the synthesis of various heterocyclic compounds, a class of molecules well-represented among commercial fungicides. For example, it can be used to synthesize pyrazole, imidazole, or triazole derivatives, which are known to exhibit fungicidal properties.

Despite the rational design possibilities, there is a notable scarcity of published research that specifically documents the synthesis and fungicidal activity of compounds directly derived from this compound. While related benzaldehyde derivatives have been investigated for their antifungal properties, the direct lineage from this compound to specific fungicidal compounds with detailed efficacy data is not prominently featured in accessible scientific and patent literature. Therefore, while the compound holds theoretical promise as a synthetic intermediate in the creation of novel fungicides, its practical application in this context remains an area with limited public documentation.

Analytical Applications

Chromatographic Techniques